molecular formula C15H21NO2 B2471219 N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide CAS No. 1798457-16-5

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide

Cat. No.: B2471219
CAS No.: 1798457-16-5
M. Wt: 247.338
InChI Key: UMTOKQOSJWJEQF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the hydroxy and phenyl groups. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that positions the hydroxy and phenyl groups in a specific orientation, allowing for selective binding to target molecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)cyclopropanecarboxamide
  • N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a hydroxy group on the same molecule. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-11-9-13(12-4-2-1-3-5-12)8-10-16-15(18)14-6-7-14/h1-5,13-14,17H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOKQOSJWJEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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